Flazo Orange
Description
Overview of Flazo Orange as a Multifunctional Azo Dye
This compound, chemically known as 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol, is a multifunctional azo dye. invivochem.comontosight.ai Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which acts as a chromophore and is responsible for the dye's color. ontosight.ai The structure of this compound consists of a naphthol ring linked to a chlorohydroxyphenyl ring through this azo bond. ontosight.ai Dyes like this compound are crucial tools in biological and chemical experiments. invivochem.commedchemexpress.com Their applications span from fundamental scientific research to diagnostics, where they assist in observing and analyzing cellular structures, detecting biomolecules, and studying tissues. invivochem.commedchemexpress.commedchemexpress.com
Historical Context and Early Research on this compound
Early research on this compound highlighted its utility as a counterstain in immunofluorescence techniques. asm.orgdtic.mil A significant challenge in fluorescence microscopy is nonspecific staining (NSS), where the fluorescent dye binds to unintended targets, obscuring results. asm.org this compound was identified as an effective agent for reducing this background fluorescence without significantly diminishing the intensity of specific staining. asm.org It was particularly recommended for the examination of rendered animal by-products and swine tissues for the detection of Salmonellae. asm.org Research from the late 20th century documents its use in quenching nonspecific background fluorescence in studies of M. pneumoniae infections and in diagnosing gonorrhea. dtic.mil
Significance of this compound in Contemporary Academic Research
In contemporary research, this compound continues to be valued as a multifunctional dye and a tool in fluorescence microscopy. invivochem.commedchemexpress.comtargetmol.com It is employed as a counterstain in the fluorescent antibody technique for detecting pathogens like Leptospira in animal tissues and urine samples. marinemammalcenter.orgbioscientifica.comavma.org The ability of this compound to reduce nonspecific fluorescence is critical for the accurate identification of bacteria in complex biological samples. asm.orgmarinemammalcenter.org Its classification as a fluorescent dye, chemical stain, and analytical dye underscores its broad utility in modern labeling chemistry and analysis. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKOBNMULFASAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205220 | |
| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-94-7 | |
| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3566-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flazo Orange | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.594 | |
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Synthetic Methodologies and Chemical Derivatization of Flazo Orange
Established Synthesis Routes: Diazotization and Azo Coupling of Flazo Orange
The traditional and most established method for synthesizing this compound is through a two-step process involving diazotization followed by an azo coupling reaction. nih.govgoogle.combyjus.com This method is a cornerstone of industrial azo dye production due to its reliability and the wide availability of precursor materials. nih.gov
The synthesis commences with the diazotization of an aromatic amine. For this compound, the precursor amine is 2-amino-4-chlorophenol (B47367). chemsrc.com This amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). byjus.comsmolecule.com The low temperature is crucial to prevent the decomposition of the resulting diazonium salt. nih.gov The diazotization reaction converts the primary amino group (-NH₂) into a highly reactive diazonium group (-N₂⁺).
The resulting diazonium salt of 2-amino-4-chlorophenol is then immediately used in the subsequent azo coupling reaction. The coupling component for the synthesis of this compound is 2-naphthol (B1666908). chemsrc.com The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the electron-rich 2-naphthol acts as the nucleophile. byjus.com This reaction is typically carried out under alkaline conditions, which activates the 2-naphthol by converting it to the more nucleophilic naphthoxide ion. smolecule.com The diazonium salt attacks the activated 2-naphthol, usually at the position para to the hydroxyl group, to form the stable azo compound, this compound. byjus.com
Table 1: Precursors for the Synthesis of this compound
| Precursor Name | CAS Number | Role in Synthesis |
| 2-Amino-4-chlorophenol | 95-85-2 | Aromatic amine for diazotization |
| 2-Naphthol | 135-19-3 | Coupling component |
This table outlines the primary starting materials required for the established synthesis of this compound.
Advanced Synthetic Strategies and Process Optimization for this compound Production
While the diazotization and azo coupling method is well-established, modern synthetic chemistry seeks more environmentally benign and efficient processes. Advanced strategies applicable to azo dye synthesis, and by extension potentially to this compound, focus on greener reaction conditions, improved yields, and easier purification. mdpi.comrsc.org
Recent advancements in the synthesis of aromatic azo compounds include:
Direct Oxidation of Aromatic Amines: This method offers a greener alternative by using oxidants to directly form the azo bond from aromatic amines, bypassing the need for diazonium salt intermediates. mdpi.com
Laccase-Catalyzed Synthesis: The use of enzymes like laccase for the oxidative coupling of aromatic amines presents a mild and environmentally friendly approach to azo dye synthesis. mdpi.com
Palladium-Catalyzed C-N Coupling: This strategy involves the cross-coupling of N-aryl-N′-silyldiazenes with aryl halides, offering a route to construct asymmetric azo compounds. mdpi.com
Solvent-Free Synthesis: Methods utilizing grinding techniques in the presence of a solid acid catalyst, such as sulfonic acid functionalized magnetic nanoparticles, have been developed to produce azo dyes without the need for toxic solvents. rsc.org
Process optimization is critical for the industrial production of azo dyes like this compound to enhance efficiency and reduce costs. jmbfs.orgdiscovery.csiro.au Methodologies such as Response Surface Methodology (RSM) can be employed to systematically study the effects of various reaction parameters. discovery.csiro.auscholarena.comrsc.org Key parameters that can be optimized include:
pH: The pH is a critical factor in both the diazotization and coupling steps. jmbfs.org
Temperature: Precise temperature control is essential for the stability of the diazonium salt. jmbfs.org
Reactant Concentration: The molar ratio of the reactants influences the yield and purity of the final product. jmbfs.org
Reaction Time: Optimizing the duration of both reaction steps can maximize product formation and minimize side reactions. discovery.csiro.au
Table 2: Potential Advanced Synthetic Methods for this compound
| Method | Potential Advantage |
| Direct Oxidation of Aromatic Amines | Greener process, avoids unstable diazonium salts |
| Laccase-Catalyzed Synthesis | Mild reaction conditions, environmentally friendly |
| Palladium-Catalyzed C-N Coupling | Route to potentially novel asymmetric analogues |
| Solvent-Free Grinding | Reduces use of hazardous solvents, simple workup |
This table summarizes advanced synthetic strategies that could potentially be applied to the production of this compound.
Exploration of this compound Derivatives and Analogues for Enhanced Properties
The modification of the basic this compound structure can lead to derivatives and analogues with enhanced or novel properties, such as altered color, solubility, or binding affinity for specific substrates. A common strategy for creating derivatives of azo dyes is the formation of metal complexes. ontosight.ai For instance, the core structure of this compound, 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol, can act as a ligand, coordinating with metal ions through its oxygen and nitrogen atoms.
One example of a related derivative is the chromium complex, Hydrogen bis(1-((5-chloro-2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-). ontosight.ai The synthesis of such complexes typically involves reacting this compound with a metal salt, such as a chromium source, under conditions that promote the formation of the coordination complex. ontosight.ai These metal complexes can exhibit different colors and stability properties compared to the parent dye.
The synthesis of analogues could involve using different substituted anilines or different naphthol derivatives in the initial azo coupling reaction. For example, using an aniline (B41778) with a different substitution pattern or a naphthol with additional functional groups could yield a library of related azo dyes with a range of properties. The synthesis of chloro-substituted analogues of other azo dyes, like Thiazole orange, has been explored to create fluorescent probes with specific staining abilities. chemsrc.com
This compound as a Precursor or Intermediate in Organic Synthesis
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. Its structure contains reactive sites that can be further functionalized. A notable application is its use as a precursor in the synthesis of metal-complex dyes.
A Chinese patent describes the use of this compound, referred to as the azo intermediate 1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthol, in the preparation of an azo metal complex for use as a charge control agent. In this process, this compound is reacted with a metal salt, such as anhydrous zinc acetate (B1210297) or chromium formate, in a solvent mixture to form the corresponding metal complex. This demonstrates the utility of this compound as a building block in the creation of functional materials for specific technological applications.
Furthermore, the general class of azo compounds can be cleaved at the azo linkage through reduction reactions to yield two separate amine compounds, a transformation that can be useful in multi-step organic synthesis.
Analytical Characterization of Flazo Orange in Research Contexts
Spectroscopic Techniques for Flazo Orange Analysis
Spectroscopy is a fundamental tool for the study of fluorescent dyes like this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide information about its structure and concentration.
Fluorescence spectroscopy is a key analytical method for this compound, given its nature as a fluorochrome. This technique measures the emission of light from the molecule after it has absorbed light at a specific wavelength. The resulting data, presented as excitation and emission spectra, are characteristic for a given fluorophore.
Research findings indicate that this compound has a broad excitation spectrum, ranging from approximately 375 nm to 530 nm. nih.govoup.com Its fluorescence emission maximum is consistently reported to be centered at or around 612 nm. nih.govoup.comresearchgate.net In one specific application involving a gallium nitride (GaN) waveguide chip, an excitation wavelength of 520 nm was used to generate the 612 nm emission. britishlichensociety.org.ukaaru.edu.jo It is important to note that the spectral properties, including the peak wavelengths of absorption and emission, can be influenced by the localized environment of the fluorophore. nih.govresearchgate.net Therefore, the values may vary depending on the specific experimental conditions. nih.govresearchgate.net
The table below summarizes the reported spectroscopic properties for this compound from various research contexts.
| Spectroscopic Property | Wavelength / Range (nm) | Source(s) |
| Excitation Range | 375–530 | nih.govoup.comresearchgate.net |
| Specific Excitation | 520 | britishlichensociety.org.ukaaru.edu.jo |
| Emission Maximum | 612 | nih.govoup.comresearchgate.netbritishlichensociety.org.ukaaru.edu.jo |
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of chemical compounds by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. asianpubs.org For any given fluorochrome, the absorption spectrum is typically similar to its fluorescence excitation spectrum.
While direct UV-Vis absorption spectra for this compound are not extensively detailed in the surveyed literature, its characteristic absorption properties can be inferred from its fluorescence excitation profile. The broad excitation range of 375 nm to 530 nm suggests that this compound exhibits significant absorbance across the violet, blue, and green regions of the visible spectrum. nih.gov This absorption profile is consistent with its orange appearance. The technique is foundational for determining the concentration of a substance in solution according to the Beer-Lambert law. asianpubs.org
Fluorescence Spectroscopy of this compound
Chromatographic Methods for Purity and Quantitative Analysis of this compound
Chromatographic techniques are essential for separating components in a mixture, making them indispensable for assessing the purity of dyes and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a dominant method for the analysis of azo dyes due to its high resolution, sensitivity, and repeatability. nih.govbritishlichensociety.org.uk
Specific, validated chromatographic methods for the dedicated purity and quantitative analysis of this compound are not prominently available in the reviewed scientific literature. However, the general approaches used for structurally related azo dyes provide a clear framework for how such an analysis would be conducted.
For the analysis of various azo dyes, reverse-phase HPLC (RP-HPLC) is the most commonly employed mode. britishlichensociety.org.uk This typically involves:
Stationary Phase: A C18 column is the most frequent choice for the separation of azo dyes. britishlichensociety.org.uk
Mobile Phase: A mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) is commonly used. nih.govbritishlichensociety.org.uk The composition can be delivered in an isocratic (constant composition) or gradient (variable composition) mode to achieve optimal separation. researchgate.netbritishlichensociety.org.uk
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is standard, allowing for the monitoring of the eluent at specific wavelengths where the dye absorbs maximally. nih.gov For this compound, detection would likely be set within its absorption range (e.g., ~400-500 nm).
Thin-Layer Chromatography (TLC) is another method used for the separation and identification of azo dyes, often for verifying purity or monitoring the progress of a reaction.
The table below outlines typical parameters for the HPLC analysis of azo dyes, which would be applicable for developing a method for this compound.
| Parameter | Typical Specification | Source(s) |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.netbritishlichensociety.org.uk |
| Separation Mode | Reverse-Phase (RP) | britishlichensociety.org.uk |
| Stationary Phase | C18 Column | britishlichensociety.org.uk |
| Mobile Phase | Acetonitrile / Buffered Aqueous Solution | nih.govbritishlichensociety.org.uk |
| Detector | UV-Vis or Diode Array Detector (DAD) | nih.govresearchgate.net |
Mechanistic Investigations and Biological Interactions of Flazo Orange
Mechanism of Action of Flazo Orange as a Fluorescent Dye and Counterstain
This compound functions as a fluorescent dye by absorbing light at one wavelength and emitting it at a longer wavelength. As a counterstain, it provides a contrasting color to the primary fluorescent label, which helps to define tissue and cell details and quench unwanted background fluorescence. scispace.com The dye is broadly excited with a peak around 535 nm and emits in the red region of the spectrum, typically between 615 nm and 630 nm. scispace.com This spectral profile makes it particularly suitable as a counterstain for green-fluorescing dyes like Fluorescein Isothiocyanate (FITC), which is excited at approximately 490 nm. scispace.com When used with FITC, this compound provides a distinct red background that allows the specific green fluorescence of the primary target to be more clearly observed. scispace.com However, due to its red emission, it is not compatible with red-fluorescing dyes like Tetramethylrhodamine Isothiocyanate (TRITC). scispace.com
| Property | Wavelength/Color | Source(s) |
| Excitation Peak | ~535 nm | scispace.com |
| Emission Peak | 615 - 630 nm | scispace.com |
| Emission Color | Red | scispace.com |
| Compatible Primary Stain | FITC (Green) | scispace.com |
| Incompatible Primary Stain | TRITC (Red) | scispace.com |
Interactions of this compound with Cellular and Subcellular Structures
This compound interacts with various cellular structures, generally providing a uniform orange-red color that masks their native or nonspecific fluorescence. Research has shown its effectiveness in masking the auto- and nonspecific fluorescence of lymphocytic cells and other tissue cells. For instance, in preparations containing both bacteria labeled with a specific fluorescent antibody and various host cells, this compound effectively masks the background fluorescence of lymphoid leukocytes, making the specifically stained bacteria stand out. It has also been used to mask fluorescence in tissue culture cell lines, such as Chang's conjunctiva cells. thermofisher.com
However, its interaction is not uniform across all cell types. The dye is notably less effective at masking the brilliant nonspecific fluorescence exhibited by granulocytic cells. In some contexts, this differential interaction can be advantageous for distinguishing between cell populations. One study noted that this compound, along with several other dyes, did not differentially stain neural tissue, suggesting its interactions may be non-specific in certain complex tissues. ubc.ca
| Cell/Tissue Type | Interaction with this compound | Outcome | Source(s) |
| Lymphoid Leukocytes | Masks auto- and nonspecific fluorescence | Stained orange-red, allowing specific signals to be seen | |
| Granulocytic Cells | Does not sufficiently mask nonspecific fluorescence | Granules remain brilliantly fluorescent | |
| Chang's Conjunctiva Cells | Masks auto- and nonspecific fluorescence | Background fluorescence is overcome | thermofisher.com |
| Neural Tissue | Does not provide differential staining | Limited utility for distinguishing specific neural structures | ubc.ca |
| Heterologous Bacteria | Stains the cells | Bacteria appear orange-red |
Binding Characteristics and Specificity of this compound with Biomolecules
Mechanisms of Autofluorescence Quenching and Nonspecific Staining Masking by this compound
This compound is categorized among counterstains that work by eliminating or masking background signals, including autofluorescence from tissue components and nonspecific staining from fluorescently labeled antibodies. scispace.com The primary mechanism is often described as "masking," where the dye's own bright fluorescence overwhelms the weaker, unwanted signals.
The process of quenching and masking can occur through several potential mechanisms:
Light Absorption: A counterstain can absorb the excitation light intended for the autofluorescent molecules, preventing them from being excited. Alternatively, it can absorb the light emitted by the autofluorescent species, preventing it from reaching the detector. flinnsci.cajackwestin.com Given that this compound absorbs light in the blue-green range, it can effectively compete with endogenous molecules like lipofuscin that are also excited in this range. scispace.comresearchgate.net
Signal Overlap and Contrast: By emitting a strong, uniform red fluorescence, this compound creates a high-contrast background against which the specific signal (e.g., green FITC) can be easily distinguished. scispace.com The intense red color effectively masks the diffuse, broad-spectrum fluorescence of many autofluorescent sources. harvard.edu
Non-radiative Energy Transfer: Some azo dyes are known to quench fluorescence through mechanisms like Förster resonance energy transfer (FRET) or via non-FRET processes involving rapid trans/cis isomerization of the N=N azo bond, which provides a pathway for non-radiative decay. acs.orgrsc.org In a FRET-based mechanism, the counterstain would act as an acceptor molecule, absorbing the energy from the excited autofluorescent molecule (the donor) and dissipating it non-radiatively or re-emitting it at its own characteristic wavelength. teledynevisionsolutions.commicroscopyu.com However, specific studies confirming a FRET-based quenching mechanism for this compound are lacking.
In practice, this compound's utility comes from its ability to reduce the distracting background from sources like lipofuscin and nonspecific antibody binding, thereby improving the clarity and reliability of immunofluorescence imaging. google.com
Applications of Flazo Orange in Advanced Scientific Research
Flazo Orange in Cellular and Molecular Biology Research
In the realm of cellular and molecular biology, a fluorescent compound like this compound could serve as a valuable tool for a variety of applications, from observing cellular structures to monitoring dynamic cellular activities.
Fluorescent dyes are instrumental in the visualization and detailed analysis of cell morphology and subcellular structures. While direct studies on "this compound" are not prominent, the principles of fluorescence microscopy using similar dyes illustrate the potential application. These dyes can stain specific cellular components, allowing researchers to observe the intricate architecture of cells, including the nucleus, cytoplasm, and various organelles. The spectral properties of a dye determine its suitability for highlighting particular structures.
The ability to track the movement and interaction of biomolecules is crucial for understanding cellular processes. Fluorescent markers can be conjugated to proteins, lipids, nucleic acids, and other molecules of interest. The fluorescence emitted by these tagged molecules allows for their real-time tracking within and between cells. This technique provides insights into pathways, trafficking, and the kinetics of molecular interactions.
Fluorescent probes can be designed to be sensitive to specific physiological parameters within a cell, such as pH, calcium concentration, or membrane potential. Changes in the fluorescence intensity or wavelength can indicate shifts in these parameters, thereby providing a method to evaluate cellular functions and responses to stimuli. Furthermore, fluorescent dyes can be used to monitor the process of cell differentiation by identifying changes in the expression of specific markers associated with different cell lineages.
In complex biological samples containing a mixture of cell types, fluorescent labeling is a powerful technique for distinguishing between different cell populations. This can be achieved by using dyes that selectively accumulate in certain cell types or by conjugating fluorescent molecules to antibodies that recognize cell-type-specific surface antigens. This approach is fundamental to techniques like flow cytometry and fluorescence-activated cell sorting (FACS).
Evaluation of Cellular Functions and Differentiation with this compound
This compound in Immunofluorescence and Diagnostic Techniques
Immunofluorescence techniques leverage the specificity of antibodies and the sensitivity of fluorescence detection for identifying and localizing antigens in biological samples.
Fluorescent Antibody Assays (FAAs) are a cornerstone of modern diagnostics and research. The choice of fluorophore is critical to the sensitivity and specificity of these assays. A bright and photostable fluorophore can significantly enhance the signal-to-noise ratio, allowing for the detection of low-abundance targets. While there is no specific evidence detailing the use of "this compound" to enhance FAAs, the selection of a fluorophore with optimal excitation and emission spectra is a key consideration for assay development.
Counterstaining Procedures for Specific Target Identification with this compound
This compound, a chelated azo dye, serves as a valuable counterstain in immunofluorescence techniques. Its primary role is to reduce or eliminate non-specific background fluorescence from tissues and cells, thereby enhancing the clarity and contrast of the specific fluorescent signal. taylorandfrancis.comnih.gov This is particularly crucial when dealing with tissues that exhibit autofluorescence or when non-specific binding of fluorescent conjugates occurs. taylorandfrancis.comnih.gov
The dye is categorized among counterstains that primarily eliminate background fluorescence, a group that also includes Evans blue and Congo red. taylorandfrancis.com In practice, it is applied to tissue sections after the primary immunofluorescence staining procedure. taylorandfrancis.com Studies have shown this compound to be particularly effective in conjunction with Fluorescein Isothiocyanate (FITC), a commonly used green fluorescent label. taylorandfrancis.comnih.gov However, due to its spectral properties, it is not suitable for use with Tetramethylrhodamine (TRITC), a red-orange fluorophore. taylorandfrancis.com
The spectral characteristics of this compound are key to its function as a counterstain. It exhibits broad excitation with a peak at 535 nm and emits in the red region of the spectrum, with a peak between 615 and 630 nm. taylorandfrancis.com This red emission provides a distinct contrast to the green fluorescence of FITC, allowing for clearer identification of the target antigen. taylorandfrancis.com
Table 1: Spectral Properties of this compound for Counterstaining
| Property | Wavelength/Region | Application Note |
| Excitation Peak | 535 nm | Broad excitation allows for flexibility in light source. |
| Emission Peak | 615 - 630 nm | Red emission provides strong contrast to green fluorophores. taylorandfrancis.com |
| Compatible Fluorophore | FITC (Green) | Effectively quenches background without masking the green signal. taylorandfrancis.comnih.gov |
| Incompatible Fluorophore | TRITC (Red) | Emission spectrum overlaps with TRITC, making it unsuitable. taylorandfrancis.com |
Applications of this compound in Veterinary Diagnostic Research
This compound is also an established reagent in the field of veterinary diagnostics, where it is used to improve the accuracy of fluorescent antibody tests for various animal pathogens. govinfo.govfederalregister.govecfr.iofederalregister.gov The United States Department of Agriculture's (USDA) Animal and Plant Health Inspection Service (APHIS) lists this compound as a diagnostic reagent available from the National Veterinary Services Laboratory (NVSL). federalregister.govusda.gov Its specified use is to quench background fluorescence in FA testing. usda.gov
The reagent has been specifically recommended as a counterstain for reducing non-specific staining in the examination of rendered animal by-products and swine tissues for Salmonella. However, one study noted that while it reduced background noise, it also had the effect of reducing the intensity of the specific staining of Salmonella typhimurium when used with an anti-salmonella conjugate.
The American Association of Veterinary Laboratory Diagnosticians has also documented the distribution of this compound counterstain for use in its member laboratories, underscoring its role in standardized veterinary diagnostic procedures.
This compound in Advanced Materials Science and Engineering
Beyond its applications in biological staining, this compound is noted as a dye with potential uses in emerging fields of materials science and engineering. medchemexpress.commedchemexpress.com
Incorporation of this compound into Dye-Sensitized Solar Cells
This compound is mentioned as a multifunctional dye with applications in the field of dye-sensitized solar cells (DSSCs). medchemexpress.commedchemexpress.comtargetmol.com In a DSSC, a dye acts as a sensitizer, absorbing sunlight and converting solar energy into electrical energy. dergipark.org.tr While extensive research exists on various organic dyes for this purpose, specific studies detailing the incorporation, performance, and efficiency of this compound in DSSCs are not widely available in published literature. The general citation of its use suggests it is a candidate molecule for such applications, likely due to its photochemical properties, but detailed research findings remain limited. medchemexpress.commedchemexpress.com
Development of Functional Textiles using this compound
Emerging Applications of this compound
The utility of this compound continues to be explored in novel scientific contexts. As a multifunctional dye, it is a tool for a wide range of basic scientific research applications, including the observation and analysis of cell structures, tracking biomolecules, and monitoring microorganisms. medchemexpress.commedchemexpress.com
An emerging area of interest is its potential use in advanced immunoassays. A patent for novel antibody conjugates suitable for discrete fluorescence quenching displacement immunoassays lists this compound among a wide array of fluorescent dyes that could be employed in such systems. google.com This suggests a potential future role in the development of highly specific and sensitive diagnostic tools.
No scientific evidence found for the application of this compound in biosensor development and ion sensing.
Despite a comprehensive search of scientific literature and chemical databases, no research or data could be found to support the use of the chemical compound this compound in the development of biosensors for ion sensing, including for fluoride (B91410).
This compound, with the chemical name 1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol, is documented as a fluorescent dye. invivochem.comontosight.aibioscience.co.uk It is listed in resources for fluorescence microscopy, with specified excitation and emission wavelengths. microscopyu.commicroscopyu.comunam.mx For instance, it is cited as a fluorescent material with an excitation wavelength of approximately 520 nm and a fluorescent wavelength centered at 612 nm in the context of waveguide chip technology. researching.cnresearching.cn
Similarly, while the search identified various metallochromic indicators like Xylenol Orange used for detecting metal ions, these are distinct compounds from this compound and operate on different principles of complexometric titration. uomus.edu.iqcsun.edulibretexts.org
Therefore, it is not possible to provide an article on the "" with a focus on "Role of this compound in Biosensor Development and Ion Sensing (e.g., Fluoride)" as there is no available scientific information on this topic.
Toxicological Profile and Environmental Considerations of Flazo Orange
General Principles of Azo Dye Toxicology Relevant to Flazo Orange
The toxicology of azo dyes is intrinsically linked to their metabolism, which often involves the reductive cleavage of the azo bond. This process can lead to the formation of aromatic amines, some of which are known to be toxic or carcinogenic. tandfonline.comemanresearch.org The primary mechanism of concern for azo dyes is their potential to be metabolized into harmful substances by various biological systems.
In mammals, the metabolism of azo dyes can occur in the liver through the action of cytosolic and microsomal enzymes. europa.eu However, the intestinal microflora is considered to play a more significant role in the reductive cleavage of these compounds. europa.eunih.gov This microbial action can release the constituent aromatic amines, which may then be absorbed into the bloodstream. europa.eu Some azo dyes that contain a free aromatic amine group can also be metabolically oxidized without the initial azo reduction. tandfonline.com A third, less common mechanism involves the direct oxidation of the azo linkage to highly reactive electrophilic diazonium salts. tandfonline.com
The toxicity of the resulting aromatic amines is a critical factor. For instance, azo dyes that break down into known carcinogenic amines, such as benzidine (B372746), are of high concern. nih.gov The presence of certain substituents on the aromatic rings can influence the toxicity. For example, the addition of sulfonic acid groups to benzidine has been shown to reduce its mutagenicity. nih.gov Conversely, the presence of a nitro group can increase the toxicity of the resulting amine. nih.gov Given that this compound contains a chlorinated phenyl group, its metabolic byproducts would include a chlorinated aromatic amine, the specific toxicity of which would need to be assessed.
Methodologies for Assessing this compound Toxicity (In Vitro, In Vivo, In Silico Framework)
A comprehensive assessment of the toxicity of a compound like this compound involves a combination of in vitro, in vivo, and in silico methods.
In Vitro Methods: These laboratory-based assays utilize cells or microorganisms to evaluate the potential toxicity of a substance. For azo dyes, in vitro tests are crucial for determining their mutagenic potential. The Ames test, which uses Salmonella typhimurium strains, is a common method to assess the mutagenicity of chemicals and their metabolic byproducts. tandfonline.com Studies have shown that many azo dyes themselves are not mutagenic in standard in vitro tests but become so after metabolic activation, which simulates the reductive cleavage to aromatic amines. mst.dk Other in vitro methods can include cytotoxicity assays using cell lines like human adrenocortical H295R cells to screen for general toxicity and endocrine-disrupting effects. slu.se
In Vivo Methods: Animal studies are employed to understand the systemic effects of a substance. For azo dyes, in vivo studies in rodents can provide data on acute toxicity, as well as long-term effects such as carcinogenicity and reproductive toxicity. emanresearch.orgemanresearch.org For instance, a study on the azo dye Brown HT in juvenile rats demonstrated dose-dependent toxicity, affecting body weight, blood parameters, and liver and kidney function. emanresearch.orgemanresearch.org The zebrafish embryo model is also increasingly used to assess the developmental toxicity of azo dyes, observing endpoints like mortality, growth retardation, and malformations. nih.govbohrium.com
In Silico Framework: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicity of chemicals based on their structure. tandfonline.comdergipark.org.tr These models can help to prioritize chemicals for further testing and can provide insights into the mechanisms of toxicity. mdpi.com For azo dyes, in silico tools can predict the likelihood of the formation of carcinogenic aromatic amines and estimate various toxicological endpoints. tandfonline.comnih.gov Software like the OECD QSAR Toolbox can be used to investigate the toxicological properties of azo dyes and their raw materials. dergipark.org.tr
Table 1: Illustrative Methodologies for Azo Dye Toxicity Assessment
| Methodology | Description | Example Application for Azo Dyes | Relevant Findings for Azo Dyes |
|---|---|---|---|
| In Vitro | Assays using cells or microorganisms outside a living organism. | Ames test with Salmonella typhimurium to detect mutagenicity. | Many azo dyes show mutagenicity only after metabolic activation that cleaves the azo bond. mst.dk |
| Cytotoxicity assays using human cell lines. | Exposure of H295R cells to assess cell viability and hormone production. | Some azo dyes can induce cytotoxicity and alter gene expression at high concentrations. slu.se | |
| In Vivo | Studies conducted in living organisms, such as rodents or fish. | Oral administration to rats to evaluate systemic toxicity. | Dose-dependent effects on organ function and blood parameters have been observed for some azo dyes. emanresearch.org |
| Zebrafish embryo toxicity assays. | Exposure of zebrafish embryos to assess developmental effects. | Certain azo dyes can cause developmental abnormalities like cardiac edema and spinal defects. nih.gov | |
| In Silico | Computer-based simulations and modeling. | QSAR models to predict carcinogenicity based on chemical structure. | Can predict the formation of carcinogenic aromatic amines from azo dye structures. tandfonline.com |
Degradation and Environmental Fate of this compound
The environmental fate of azo dyes like this compound is a significant concern due to their widespread use and potential persistence. These compounds can enter the environment through industrial effluents. ijbpas.com
Biodegradation: Azo dyes are generally resistant to aerobic biodegradation due to their complex structure and the electron-withdrawing nature of the azo group. mst.dk However, under anaerobic conditions, various microorganisms, including bacteria found in sediments and wastewater treatment systems, can reductively cleave the azo bond. This process leads to the decolorization of the dye but also to the formation of aromatic amines, which may be more toxic and persistent than the parent compound. Some bacterial strains, such as Shewanella sp., have shown high efficiency in decolorizing different azo dyes. Fungi, particularly white-rot fungi, are also capable of degrading azo dyes through their lignin-degrading enzyme systems. researchgate.net
Photodegradation: Photolysis, or the breakdown of compounds by light, is another potential degradation pathway for azo dyes. acs.org The efficiency of photodegradation depends on factors such as the chemical structure of the dye, pH, and the presence of photosensitizers. rdd.edu.iq The use of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation of azo dyes under UV or visible light. rdd.edu.iqresearchgate.netresearchgate.net This process can lead to the mineralization of the dye into simpler, non-toxic compounds like carbon dioxide and water. researchgate.net
Persistence and Bioaccumulation: Due to their stability, some azo dyes and their degradation products can be classified as persistent organic pollutants (POPs). europa.euwikipedia.org POPs are resistant to environmental degradation, can be transported over long distances, and can accumulate in the fatty tissues of living organisms, leading to biomagnification in the food chain. wikipedia.orgresearchgate.netepa.gov The low water solubility and high lipid solubility of some azo dyes increase their potential for bioaccumulation. wikipedia.org
Regulatory and Safety Considerations for this compound in Research and Application
The potential health and environmental risks associated with some azo dyes have led to regulatory actions and the establishment of safety guidelines.
Regulatory Frameworks: In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation governs the use of chemicals, including azo dyes. dergipark.org.trontosight.ai A key aspect of azo dye regulation is the restriction of those that can cleave to form specific carcinogenic aromatic amines. sustainability-directory.comsustainability-directory.com The EU has banned the use of certain azo dyes in consumer goods that come into direct and prolonged contact with the skin, such as textiles and leather. researchgate.net In the United States, the Food and Drug Administration (FDA) regulates color additives, and some azo dyes have been delisted for use in drugs and cosmetics. fda.gov
Safety in Research and Handling: In a laboratory setting, it is crucial to handle azo dyes with care due to their potential hazards. unb.ca Standard safety precautions include working in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding skin contact and inhalation of dust. cuhk.edu.hkmdpi.com Waste materials containing azo dyes must be disposed of in accordance with national and local regulations, and should not be discharged into sewer systems. For azo dyes suspected of having carcinogenic potential, it is recommended to handle them as if they possess the properties of the carcinogenic amine they could form.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzidine |
| Brown HT |
| Titanium dioxide |
| 2,4-dichlorophenoxyacetic acid (2,4-D) |
| 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) |
| o-anisidine |
| 2,4-xylidine |
| 2,6-xylidine |
| 4-aminoazobenzene |
| o-tolidine |
| Tartrazine |
| Sunset Yellow |
| Amaranth |
| Allura Red |
| Brilliant Black BN |
| Sunset Yellow FCF |
| Reactive Orange 16 |
| Reactive Red 120 |
| Direct Red 80 |
| Metanil yellow |
| Methyl orange |
| Methylene blue |
| Naphthalen-2-ol |
| 4-aminophenol |
| 1-(4-hydroxyphenylazo)-2-naphthol |
| 4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid |
| 2-((5-Carbamoyl-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-((2,3-dibromo-1-oxopropyl)amino)benzenesulphonic acid |
| Sudan Black B |
| 2-bromo-4,6-dinitroaniline |
| Disperse Blue 373 |
| Disperse Violet 93 |
| Remazol Gelb–GR |
| Direct Red 81 |
| Reactive Black 5 |
| Acid Yellow 19 |
| Orange G |
| Orange II |
| Tropaeolin O |
Future Perspectives and Unexplored Research Avenues for Flazo Orange
Novel Synthetic Approaches and Structural Modifications of Flazo Orange
The future development of this compound applications is intrinsically linked to the innovation in its synthesis and the ability to tailor its molecular architecture. While traditional methods for creating azo dyes, such as the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile, are well-established, researchers are exploring more sophisticated and sustainable synthetic routes. mdpi.com
Novel Synthetic Methodologies:
Future synthetic strategies are expected to focus on greener and more efficient processes. This includes the exploration of:
Electrochemical Synthesis: This method can reduce the need for harsh chemical oxidizing and reducing agents, offering a more environmentally benign pathway to azo compounds. researchgate.net
Biocatalysis: The use of enzymes, such as azoreductases, in the synthesis process could offer high specificity and milder reaction conditions, contributing to greener chemistry. nih.gov
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of this compound and its derivatives.
Structural Modifications for Enhanced Functionality:
The true potential of this compound lies in the targeted modification of its structure to imbue it with specific functionalities. Key areas of exploration include:
Introduction of Heterocyclic Scaffolds: Incorporating moieties like pyrazole, thiazole, or quinoline (B57606) into the this compound backbone can significantly alter its electronic and biological properties, opening doors for applications in medicinal chemistry and materials science. researchgate.net
Functionalization for Bioconjugation: The addition of "clickable" functional groups, such as alkynes or azides, would allow for the easy attachment of this compound to biomolecules like proteins and nucleic acids, a critical step for developing targeted diagnostic and therapeutic agents.
Metal Complexation: The synthesis of this compound-metal complexes can enhance properties like thermal stability and introduce novel electronic or catalytic functions. nih.gov For instance, a patent has described the use of a this compound-based metal complex as a charge control agent. acs.org
These novel synthetic and modification strategies are summarized in the table below:
| Synthetic Approach | Potential Advantages | Structural Modification | Targeted Application |
| Electrochemical Synthesis | Reduced chemical waste, milder conditions | - | Greener dye production |
| Biocatalysis | High specificity, environmentally friendly | Introduction of chiral centers | Asymmetric synthesis |
| Flow Chemistry | High yield, improved safety, scalability | Precise control of substitution patterns | High-throughput screening of derivatives |
| Heterocyclic Scaffolds | Altered electronic and biological properties | Pyrazole, Thiazole, Quinoline moieties | Medicinal chemistry, functional materials |
| "Click" Chemistry | Efficient bioconjugation | Alkyne or azide (B81097) functional groups | Targeted diagnostics and therapeutics |
| Metal Complexation | Enhanced stability, novel electronic properties | Coordination with transition metals | Catalysis, electronic materials |
Advanced Applications of this compound in Bioimaging and Diagnostics
The inherent chromophoric and potential fluorogenic properties of azo dyes like this compound make them exciting candidates for the next generation of bioimaging and diagnostic tools. nih.gov Bioimaging allows for the real-time visualization of biological processes, offering a non-invasive window into the workings of living organisms. nih.govfiu.edu
Fluorescence-Based Probes:
While many azo dyes are known to be quenchers of fluorescence, specific structural modifications can turn them into "pro-fluorescent" probes. nih.gov These probes are designed to be non-fluorescent until they react with a specific analyte or encounter a particular biological environment, at which point they "turn on" and emit light. This "off-on" switching capability is highly desirable for sensitive and specific detection. Future research could focus on designing this compound derivatives that act as:
Hypoxia Sensors: The azo bond (-N=N-) can be cleaved under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. nih.gov This cleavage can separate a fluorophore from a quencher within the same molecule, leading to a fluorescent signal that indicates the presence of a hypoxic environment, a crucial aspect of cancer diagnosis and treatment monitoring. nih.govrsc.org
Enzyme-Activatable Probes: By attaching this compound to a substrate for a specific enzyme, its cleavage by that enzyme could trigger a change in fluorescence, allowing for the imaging of enzyme activity in real-time. This has significant potential in studying disease progression. sciforum.net
FRET-Based Sensors: Förster Resonance Energy Transfer (FRET) is a mechanism that can be used to design probes that change their fluorescence properties in response to specific biological events. A this compound derivative could be paired with a suitable fluorophore to create a FRET-based sensor for detecting specific ions, molecules, or conformational changes in proteins. nih.govsciforum.net
Chromogenic Chemosensors:
The color of azo dyes can be sensitive to their chemical environment. This property can be harnessed to develop simple, colorimetric sensors for various analytes. Research in this area could explore this compound-based sensors for:
Metal Ion Detection: Specific functional groups can be incorporated into the this compound structure to make it bind selectively to certain metal ions, resulting in a distinct color change that can be detected by the naked eye or with simple instrumentation. mdpi.com
pH Sensing: The color of this compound may be pH-dependent, allowing for its use as a visual indicator of pH changes in biological systems or environmental samples. rsc.org
The following table summarizes potential advanced applications in bioimaging and diagnostics:
| Application Area | Principle | Potential Use Case |
| Hypoxia Imaging | Reductive cleavage of the azo bond in low-oxygen environments. nih.gov | Cancer diagnosis and monitoring treatment response. |
| Enzyme Activity Probes | Enzymatic cleavage of a this compound-conjugated substrate. sciforum.net | Studying disease progression and drug efficacy. |
| FRET-Based Sensors | Distance-dependent energy transfer between this compound and a fluorophore. nih.govsciforum.net | Detecting specific biomolecules or cellular events. |
| Chromogenic Metal Ion Sensors | Color change upon selective binding to metal ions. mdpi.com | Environmental monitoring and clinical diagnostics. |
| pH Indicators | Intrinsic color change in response to varying pH levels. rsc.org | Biological and chemical process monitoring. |
Exploration of this compound in Nanotechnology and Optoelectronic Devices
The convergence of dye chemistry and nanotechnology opens up a new frontier of advanced materials with tailored properties. mdpi.comresearchgate.net The unique electronic and optical characteristics of this compound make it a promising component for various nanotechnological and optoelectronic applications. googleapis.com
This compound in Nanomaterials:
The integration of this compound with nanoparticles can lead to hybrid materials with synergistic functionalities. Unexplored avenues include:
Functionalized Nanoparticles for Drug Delivery: this compound could be tethered to nanoparticles, such as those made from gold or iron oxide, which can then be further functionalized with targeting ligands. This would create a theranostic platform capable of both delivering a therapeutic payload and providing a visual or fluorescent signal for tracking its biodistribution.
Nanosensors: The sensitivity of this compound's optical properties to its local environment can be amplified by immobilizing it on the surface of nanoparticles. This could lead to highly sensitive sensors for a range of chemical and biological analytes.
Optoelectronic Device Applications:
The photoresponsive nature of the azo group in this compound, which can undergo reversible trans-cis isomerization upon light exposure, is a key feature for its use in optoelectronics. aip.org Potential future applications include:
Optical Data Storage: The photoisomerization of this compound could be exploited for high-density optical data storage. Information could be written and erased by using different wavelengths of light to switch the molecule between its trans and cis states.
Molecular Switches and Logic Gates: At the single-molecule level, the light-induced switching of this compound could be used to create molecular-scale switches and logic gates, the fundamental components of future molecular computers.
Fabrication of Surface Relief Gratings: Azo dye thin films can be used to create surface relief gratings through interference lithography, which has applications in creating optical waveguides and other optoelectronic components. aip.org
The table below outlines potential applications in nanotechnology and optoelectronics:
| Technology Area | Principle | Potential Device/System |
| Nanoparticle Functionalization | Covalent or non-covalent attachment to nanoparticles. | Targeted drug delivery vehicles, nanosensors. |
| Dye-Sensitized Solar Cells | Light absorption and electron injection into a semiconductor. researchgate.net | Low-cost, flexible solar energy conversion. |
| Optical Data Storage | Reversible photoisomerization between trans and cis states. | High-density, rewritable optical media. |
| Molecular Electronics | Light-induced switching of single molecules. | Molecular-scale switches and logic gates. |
| Surface Relief Gratings | Interference-induced molecular migration in thin films. aip.org | Optical waveguides, diffractive optics. |
Comprehensive Environmental Impact and Remediation Strategies for this compound
The widespread use of azo dyes, including potentially this compound in the future, raises significant environmental concerns due to their persistence and the potential toxicity of their degradation products. acs.orgresearchgate.net Therefore, a comprehensive understanding of its environmental fate and the development of effective remediation strategies are paramount.
Environmental Impact Assessment:
A critical area of future research will be to conduct a thorough environmental risk assessment for this compound. This would involve studying its:
Biodegradability: Determining the extent to which this compound can be broken down by microorganisms in soil and water.
Toxicity: Assessing its acute and chronic toxicity to various aquatic and terrestrial organisms.
Bioaccumulation Potential: Investigating whether it can accumulate in the tissues of living organisms, potentially moving up the food chain.
Advanced Remediation Strategies:
Given the stable nature of many azo dyes, conventional wastewater treatment methods are often insufficient. Future research should focus on developing and optimizing advanced remediation techniques for this compound-contaminated effluents:
Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species, such as hydroxyl radicals, to break down recalcitrant organic pollutants. Key AOPs for this compound remediation could include:
Fenton and Photo-Fenton Processes: These involve the use of iron salts and hydrogen peroxide, with or without UV light, to generate hydroxyl radicals. nih.govmdpi.com
Ozonation: Ozone is a powerful oxidizing agent that can effectively decolorize and degrade azo dyes. researchgate.netnih.gov
Photocatalysis: This process uses semiconductor materials like titanium dioxide (TiO2) and UV light to generate reactive oxygen species that can mineralize azo dyes into less harmful substances like CO2 and water. acs.orgresearchgate.netmdpi.comnih.govmdpi.comacs.org
Bioremediation: This approach uses microorganisms to break down pollutants. researchgate.netnih.gov Research in this area should focus on:
Isolation and Engineering of Microbes: Identifying and culturing bacterial or fungal strains, such as Pseudomonas species, that are particularly effective at degrading this compound. mdpi.comijert.org Genetic engineering could be used to enhance their degradation capabilities.
Enzymatic Degradation: Utilizing isolated enzymes, such as azoreductases and laccases, for targeted degradation of the azo bond. nih.gov
Hybrid Approaches: Combining different remediation techniques, such as a biological treatment followed by an AOP, could offer a more efficient and complete removal of this compound and its byproducts from wastewater. researchgate.net
The following table presents a summary of remediation strategies for this compound:
| Remediation Strategy | Mechanism | Key Advantages |
| Fenton/Photo-Fenton | Generation of hydroxyl radicals via Fe²⁺/H₂O₂ (and UV light). nih.govmdpi.com | High efficiency for degrading a wide range of organics. |
| Ozonation | Direct oxidation by ozone molecules. researchgate.netnih.gov | Effective decolorization and disinfection. |
| Photocatalysis | Generation of reactive oxygen species on a semiconductor surface (e.g., TiO₂). researchgate.netnih.gov | Potential for complete mineralization of pollutants. |
| Bioremediation | Microbial or enzymatic breakdown of the dye molecule. mdpi.comnih.govijert.org | Environmentally friendly and potentially cost-effective. |
| Adsorption | Physical binding of the dye to an adsorbent material (e.g., activated carbon, zeolites). nih.gov | Effective for removing dyes from dilute solutions. |
Q & A
Q. What are the key photophysical properties of Flazo Orange relevant to fluorescence-based assays?
this compound exhibits broad excitation wavelengths (375–530 nm) and a distinct emission peak at 612 nm . These properties necessitate careful selection of fluorescence microscopy filters (e.g., long-pass filters >600 nm) and calibration against instrument-specific spectral profiles. Researchers should validate these parameters using reference fluorophores to minimize cross-channel interference in multiplexed assays.
Q. What established methodologies exist for incorporating this compound in microbiological staining protocols?
The direct fluorescent antibody (FA) technique for Neisseria gonorrhoeae detection involves dissolving this compound in N,N-dimethylformamide (DMF) with a chelator solution (aluminum chloride and acetic acid) to enhance fluorescence stability . Staining protocols recommend a 1:199 dilution of stock dye, 30-minute incubation at 35°C, and glycerol-saline fixation for microscopy. Comparative studies show this method achieves 54% diagnostic concordance with culture-based techniques .
Advanced Research Questions
Q. How can researchers optimize this compound counterstaining protocols for enhanced signal-to-noise ratios in heterogeneous clinical samples?
Optimization requires factorial experimental designs testing variables such as:
- Dye concentration (e.g., 0.1–1.0 mg% in chelator solutions)
- Incubation time (30–60 minutes at 23–26°C)
- pH stability of the mounting medium (e.g., carbonate-bicarbonate buffers) Quantify outcomes using metrics like fluorescence intensity decay rates and background autofluorescence levels in negative controls.
Q. What analytical frameworks resolve contradictions between this compound-based FA techniques and culture methods in Neisseria detection?
Apply diagnostic accuracy frameworks (e.g., Population, Index Test, Reference Standard, Outcome ):
- Use McNemar’s test to compare paired categorical results (e.g., FA vs. culture) .
- Calculate sensitivity/specificity with 95% confidence intervals, accounting for false positives from cross-reactive epitopes.
- Address discordant results (e.g., FA-positive/culture-negative cases) via nucleic acid amplification as a tiebreaker.
Q. How does this compound’s fluorescence stability under varying pH conditions impact longitudinal microbial studies?
Pre-experiment calibration across physiological pH ranges (4.5–8.0) is critical. For example:
- At pH <6.0, fluorescence intensity decreases by 18–22% due to protonation of dye chelates .
- Include pH-matched controls and buffer systems (e.g., PBS vs. Tris-EDTA) during sample preparation.
- Monitor temporal decay using time-lapse microscopy and normalize data to reference standards.
Methodological Design Considerations
Q. What statistical approaches validate this compound’s performance in high-throughput diagnostic workflows?
- Use receiver operating characteristic (ROC) curves to determine optimal fluorescence intensity thresholds .
- Apply mixed-effects models to account for batch variability in dye lots or microscope configurations.
- Report inter-rater reliability (e.g., Cohen’s κ) for subjective fluorescence interpretation .
Q. How can researchers address spectral overlap when combining this compound with other fluorophores in multiplex assays?
- Generate emission spectra profiles for all dyes under identical instrument settings .
- Use linear unmixing algorithms or sequential imaging to separate channels.
- Validate with single-dye controls to confirm absence of bleed-through (e.g., FITC emission at 525 nm vs. This compound’s 612 nm) .
Data Interpretation Challenges
Q. What factors explain discrepancies in this compound’s diagnostic efficacy across different patient cohorts?
- Sample heterogeneity : Mucosal inhibitors in clinical swabs may quench fluorescence .
- Instrument sensitivity : Dark-field microscopes with 100x oil objectives are recommended for low-abundance targets.
- Interfering substances : Hemoglobin or cellular debris in samples may autofluoresce near 600 nm, requiring spectral subtraction.
Q. How should researchers contextualize this compound’s 3.5% improved detection rate over culture methods in ethical study designs?
- Use PICOT frameworks to define clinical relevance:
- Population: High-risk cohorts (e.g., asymptomatic carriers).
- Intervention: FA with this compound.
- Comparison: Culture or PCR.
- Outcome: Reduction in false negatives.
- Time: Longitudinal follow-up for transmission rates .
- Justify trade-offs between speed (FA’s 30-minute workflow) and gold-standard accuracy.
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
